molecular formula C19H20Cl2N2O3 B317303 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B317303
M. Wt: 395.3 g/mol
InChI Key: SZZDSKQNPPWEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichloromethylphenoxy group and a morpholinylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Dichloromethylphenoxy Intermediate: This step involves the chlorination of 2,4-dichloro-6-methylphenol using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Morpholinylphenylamine: The dichloromethylphenoxy intermediate is then reacted with 4-morpholin-4-ylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the morpholine ring.

    Reduction: Reduction reactions could target the carbonyl group of the acetamide moiety.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
  • 2-(2,4-dichloro-6-methylphenoxy)-N-(4-piperidin-4-ylphenyl)acetamide
  • 2-(2,4-dichloro-6-methylphenoxy)-N-(4-morpholin-4-ylbenzyl)acetamide

Uniqueness

The uniqueness of 2-(2,4-dichloro-6-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide lies in its specific substitution pattern and the presence of both dichloromethylphenoxy and morpholinylphenyl groups. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C19H20Cl2N2O3/c1-13-10-14(20)11-17(21)19(13)26-12-18(24)22-15-2-4-16(5-3-15)23-6-8-25-9-7-23/h2-5,10-11H,6-9,12H2,1H3,(H,22,24)

InChI Key

SZZDSKQNPPWEJP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl)Cl

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl)Cl

Origin of Product

United States

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